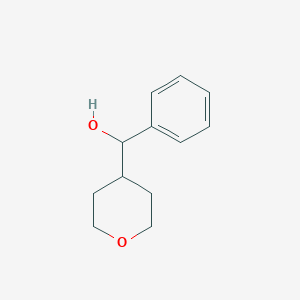

phenyl(tetrahydro-2H-pyran-4-yl)Methanol

Description

Phenyl(tetrahydro-2H-pyran-4-yl)methanol (CAS: 216087-92-2) is a chiral secondary alcohol with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.12 g/mol . Its IUPAC name is oxan-4-yl(phenyl)methanol, and it features a tetrahydropyran (THP) ring substituted at the 4-position with a hydroxymethyl group bearing a phenyl substituent. The compound is described as a colorless to brown liquid, though key physical properties such as melting point, boiling point, and density remain unreported in available literature .

This combination makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

oxan-4-yl(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXAFMSSNPTLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of (Tetrahydro-2H-pyran-4-yl)methanol Intermediate

A crucial precursor, (tetrahydro-2H-pyran-4-yl)methanol, is prepared by the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF). The reaction is conducted at 0°C for 1 hour, followed by quenching with ethyl acetate and aqueous sodium hydroxide. The product is isolated as a colorless oil with a high yield of approximately 96%.

| Step | Reagents/Conditions | Time | Temperature | Yield |

|---|---|---|---|---|

| 1 | Ethyl tetrahydro-2H-pyran-4-carboxylate + LiAlH4 in THF | 1 hour | 0°C | 96% |

| 2 | Quench with ethyl acetate and 10% aq. NaOH | 0.5 hour | Room Temp | - |

Synthesis of Phenyl(tetrahydro-2H-pyran-4-yl)methanone Intermediate

This intermediate is synthesized by the addition of phenyllithium to methyl tetrahydro-2H-pyran-4-carboxylate in THF at -78°C. The reaction mixture is stirred for 2 hours at this temperature, then quenched with saturated aqueous ammonium chloride. The product is purified by medium-pressure liquid chromatography (MPLC), yielding about 74%.

| Step | Reagents/Conditions | Time | Temperature | Yield |

|---|---|---|---|---|

| 1 | Methyl tetrahydro-2H-pyran-4-carboxylate + Phenyllithium in THF | 2 hours | -78°C | 74% |

| 2 | Quench with sat. aq. NH4Cl | - | Room Temp | - |

Final Reduction to this compound

The phenyl(tetrahydro-2H-pyran-4-yl)methanone intermediate is further reduced to the corresponding alcohol using reducing agents such as triethylsilane and boron trifluoride diethyl etherate in dichloromethane at low temperatures (-78°C to room temperature). The reaction is quenched with water and the product is purified by high-performance liquid chromatography (HPLC), with yields around 43% reported.

| Step | Reagents/Conditions | Time | Temperature | Yield |

|---|---|---|---|---|

| 1 | Phenyl(tetrahydro-2H-pyran-4-yl)methanone + triethylsilane + BF3·OEt2 in DCM | 3 hours total | -78°C to RT | 43% |

| 2 | Quench with water and extract with ethyl acetate | - | Room Temp | - |

Stock Solution Preparation and Solubility Notes

For experimental and formulation purposes, this compound can be prepared as stock solutions in solvents such as DMSO, PEG300, Tween 80, and corn oil. The solubility and preparation volumes depend on the desired molarity and quantity of the compound.

Stock Solution Preparation Table:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 5.2016 mL | 26.0078 mL | 52.0156 mL |

| 5 mM Solution | 1.0403 mL | 5.2016 mL | 10.4031 mL |

| 10 mM Solution | 0.5202 mL | 2.6008 mL | 5.2016 mL |

- Dissolution should be performed stepwise, ensuring clarity before adding the next solvent.

- Physical aids such as vortexing, ultrasound, or hot water baths can facilitate dissolution.

- Contact suppliers for guidance if solubility limits are exceeded.

Yield and Purity Considerations

Reported yields for the synthetic steps vary:

| Step | Yield (%) | Source |

|---|---|---|

| Reduction of ethyl ester to alcohol | 96 | |

| Formation of phenyl ketone | 74 | |

| Reduction of ketone to alcohol | 43 |

Literature also reports overall synthesis yields ranging from 61% to 93%, depending on the specific synthetic route and conditions employed.

Summary Table of Preparation Route

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl tetrahydro-2H-pyran-4-carboxylate | LiAlH4 in THF, 0°C, 1 h; quench with EtOAc and NaOH | (Tetrahydro-2H-pyran-4-yl)methanol | 96 |

| 2 | Methyl tetrahydro-2H-pyran-4-carboxylate | Phenyllithium in THF, -78°C, 2 h; quench with NH4Cl | Phenyl(tetrahydro-2H-pyran-4-yl)methanone | 74 |

| 3 | Phenyl(tetrahydro-2H-pyran-4-yl)methanone | Triethylsilane + BF3·OEt2 in DCM, -78°C to RT, 3 h | This compound | 43 |

Research Findings and Practical Notes

- The use of lithium aluminium hydride is effective for selective reduction of esters to alcohols in the tetrahydro-2H-pyran series.

- Organolithium reagents such as phenyllithium efficiently introduce the phenyl group at low temperatures to avoid side reactions.

- The final reduction step requires careful control of temperature and reagent stoichiometry to maximize yield and purity.

- Purification by MPLC or HPLC is essential to obtain high-purity this compound suitable for further applications.

- Stock solution preparation protocols emphasize solvent order and clarity to maintain compound stability and solubility.

Chemical Reactions Analysis

Types of Reactions

Phenyl(tetrahydro-2H-pyran-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Reduction reactions can further modify the functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the tetrahydropyran moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Phenyl(tetrahydro-2H-pyran-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl(tetrahydro-2H-pyran-4-yl)methanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- The phenyl group in this compound significantly increases molecular weight and lipophilicity compared to non-aromatic analogues like (tetrahydropyran-3-yl)methanol .

- Stereochemistry plays a critical role: The (S)-enantiomer (CAS: 910629-24-2) is explicitly marketed for asymmetric synthesis, highlighting the importance of chirality in biological activity .

- Substituent position: Ethanol derivatives (e.g., 2-(tetrahydro-2H-pyran-4-yl)ethanol) exhibit lower steric hindrance, making them more suitable for polymer applications .

Comparison with Related Syntheses

- 4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran (4f) : Synthesized via Pd-mediated coupling of ethyl oxalate with PhEBX (2.5 equiv), achieving 62% yield . This highlights the efficiency of cross-coupling strategies for THP derivatives.

- Tetrahydro-2H-pyran-4-yl methanesulfonate: Prepared via sulfonation of 2-(tetrahydro-2H-pyran-4-yl)ethanol, demonstrating the reactivity of THP alcohols in forming leaving groups for nucleophilic substitutions .

Physicochemical and Spectroscopic Data

- Mass Spectrometry: While data for this compound are unavailable, related compounds like 3-(4-methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one show prominent fragments at m/z 165 (100% relative abundance) and 77 (82%) .

- IR Spectroscopy: The hydroxyl group in THP-methanol derivatives typically absorbs near 3400–3200 cm⁻¹, while aromatic C-H stretches (in phenyl-substituted variants) appear at ~3000 cm⁻¹ .

Biological Activity

Phenyl(tetrahydro-2H-pyran-4-yl)methanol, also known as (S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Synthesis Methods:

The synthesis of this compound typically involves the reaction of phenylmagnesium bromide with tetrahydro-2H-pyran-4-one, followed by reduction with sodium borohydride. The reaction conditions include:

- Temperature: Room temperature

- Solvent: Anhydrous ether

- Reagents: Phenylmagnesium bromide, tetrahydro-2H-pyran-4-one, sodium borohydride.

Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 196.26 g/mol |

| Density | 1.0±0.1 g/cm³ |

| Boiling Point | 218.9±8.0 °C |

| Flash Point | 97.7±12.7 °C |

2. Biological Activity

Antimicrobial Activity:

Research has indicated that this compound exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis. In a high-throughput screening study, compounds with similar structural features showed moderate activity (21 µM) against this pathogen, suggesting potential for further development as an anti-tuberculosis agent .

Anticancer Properties:

Studies have also explored the anticancer activity of derivatives related to this compound. For instance, novel compounds synthesized from this structure demonstrated enhanced cytotoxicity against various cancer cell lines (e.g., HT-29 colorectal cancer cells) with IC50 values ranging from 28.8 to 124.6 µM . Molecular docking studies indicated favorable binding affinities to key proteins involved in cancer pathways, such as EGFR and MEK1 .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may modulate these targets' activities, leading to diverse biological responses such as inhibition of tumor growth or antimicrobial effects.

4. Case Studies

Case Study 1: Antimicrobial Screening

In a study conducted by AbbVie, a library of compounds including this compound was screened for activity against Mycobacterium tuberculosis. The results highlighted the compound's potential as part of a new therapeutic strategy against resistant strains .

Case Study 2: Anticancer Activity

A series of derivatives based on this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Compounds demonstrated significant inhibition of cell proliferation, with detailed molecular docking analyses revealing their interaction with critical kinase pathways associated with cancer progression .

Q & A

Q. What protocols ensure safe handling of this compound in the lab?

- Methodological Answer : Use fume hoods for volatile intermediates and personal protective equipment (PPE) for skin/eye protection. Waste disposal follows EPA guidelines, with halogenated byproducts segregated for incineration. SDS sheets mandate storage at -20°C under argon for air-sensitive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.